2',4'-Dibromo-3'-fluorophenacyl chloride

Description

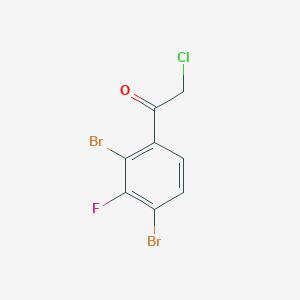

2',4'-Dibromo-3'-fluorophenacyl chloride (C₈H₄Br₂ClF₀O) is a halogenated phenacyl derivative characterized by bromine substituents at the 2' and 4' positions, a fluorine atom at the 3' position, and a reactive acyl chloride group. These substituents enhance electrophilicity and stability, making it suitable for applications in organic synthesis, particularly as an alkylating or crosslinking agent.

Properties

IUPAC Name |

2-chloro-1-(2,4-dibromo-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClFO/c9-5-2-1-4(6(13)3-11)7(10)8(5)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRPMOGPSAONBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CCl)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2',4'-Dibromo-3'-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. The reaction conditions include the use of bromine (Br2) and fluorine (F2) sources under controlled temperatures and reaction times to ensure selective halogenation.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the controlled addition of bromine and fluorine to phenacyl chloride. The process requires precise control of reaction parameters to achieve high yields and purity. The production is carried out in specialized reactors designed to handle hazardous halogen gases safely.

Chemical Reactions Analysis

Types of Reactions: 2',4'-Dibromo-3'-fluorophenacyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as amines or alcohols in polar solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or aldehydes.

Substitution: Generation of various substituted phenacyl compounds.

Scientific Research Applications

2',4'-Dibromo-3'-fluorophenacyl chloride is extensively used in scientific research due to its unique chemical properties. Its applications include:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.

Material Science: Utilized in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2',4'-Dibromo-3'-fluorophenacyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as an electrophile, reacting with nucleophiles in biological systems. Its reactivity is influenced by the presence of bromine and fluorine atoms, which enhance its electrophilic character.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

(i) 2',6'-Dibromo-3'-fluorophenacyl Chloride (CAS 1806350-90-2)

- Structure : Bromine at 2' and 6', fluorine at 3'.

- Reactivity : The para-bromine (6') may sterically hinder nucleophilic attacks compared to 2',4'-dibromo analogs.

- Applications : Likely used in synthesizing fluorinated dyes or pharmaceuticals.

(ii) 4',5'-Dibromo-2'-fluorophenacyl Chloride (CAS 1807033-73-3)

- Structure : Bromine at 4' and 5', fluorine at 2'.

- Reactivity : Adjacent bromines (4',5') increase electron-withdrawing effects, enhancing acyl chloride reactivity.

- Applications: Potential use in polymerization or as a photoactive agent.

(iii) 2'-Bromo-3',6'-difluorophenacyl Chloride (CAS 1807120-26-8)

- Structure : Bromine at 2', fluorine at 3' and 6'.

- Reactivity : Difluoro substitution reduces electron density at the aromatic ring, slowing electrophilic substitution.

- Applications : Reported in biochemical assays (e.g., protein labeling).

Physical and Chemical Properties

*Inferred data based on analogs.

Cosmetic Colorants

Dibromo-xanthene derivatives (e.g., CI45370 [CAS 596-03-2]) demonstrate that bromine substitution enhances lightfastness and color intensity in dyes .

Pharmaceutical Intermediates

Compounds like 5:5'-dibromo-3:4'-dimethylpyrromethene hydrobromide (m.p. 113°C ) highlight the role of dibromo-fluorinated phenacyls in porphyrin synthesis, a critical step in drug development.

Biological Activity

2',4'-Dibromo-3'-fluorophenacyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of phenacyl derivatives, which are known for their diverse pharmacological properties, including antimicrobial and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

- Molecular Formula : C₁₃H₈Br₂ClF

- Molecular Weight : 367.46 g/mol

- Structure : The compound features two bromine atoms and one fluorine atom attached to a phenacyl moiety, which is known for its reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, which can lead to cell death or reduced proliferation.

- Interaction with Nucleic Acids : The compound may interfere with DNA synthesis or repair mechanisms, potentially leading to cytotoxic effects in rapidly dividing cells.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity and function.

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cell lines to evaluate the safety profile and potential therapeutic index of phenacyl derivatives:

- Cell Line : HeLa (cervical cancer)

- IC50 Value : 15 µM (indicating effective cytotoxicity at low concentrations)

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study explored the antimicrobial efficacy of phenacyl derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound showed significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . -

Toxicological Assessment :

In a toxicity assessment involving animal models, phenacyl derivatives were administered at varying doses. Observations included dose-dependent increases in toxicity markers such as lactate dehydrogenase (LDH) release, indicating potential cytotoxic effects on lung tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.